molecular formula C8H18N2O4S2 B7182510 N-[2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)ethyl]methanesulfonamide

N-[2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)ethyl]methanesulfonamide

Cat. No.: B7182510
M. Wt: 270.4 g/mol
InChI Key: XOOVEHHSQGXGQM-UHFFFAOYSA-N
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Description

N-[2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)ethyl]methanesulfonamide is a compound that belongs to the class of thiazinanes, which are heterocyclic compounds containing nitrogen and sulfur atoms. This compound is characterized by its unique structure, which includes a fully saturated thiazine six-membered ring with nitrogen and sulfur atoms. Thiazinanes and their derivatives have been studied for their potential biological activities and applications in various fields.

Properties

IUPAC Name

N-[2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S2/c1-8-7-16(13,14)6-5-10(8)4-3-9-15(2,11)12/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOVEHHSQGXGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)CCN1CCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)ethyl]methanesulfonamide involves several steps. One common synthetic route includes the reaction of 3-methyl-1,1-dioxo-1,4-thiazinane with an appropriate sulfonamide reagent under controlled conditions. The reaction typically requires the use of solvents such as methanol or ethanol and may involve catalysts to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazinane derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted thiazinane derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound and its derivatives have shown promise in the development of new therapeutic agents for the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)ethyl]methanesulfonamide can be compared with other similar compounds, such as:

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